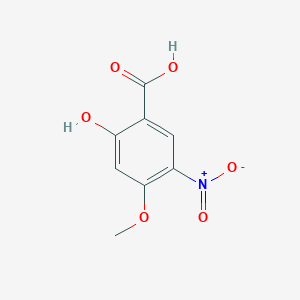

2-Hydroxy-4-methoxy-5-nitrobenzoic acid

Description

This compound belongs to a class of aromatic acids with diverse applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy, hydroxyl) groups, creating unique reactivity patterns.

Propriétés

IUPAC Name |

2-hydroxy-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMZHXWMUSUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Directing Effects of Substituents

The methoxy group at position 4 is a strong ortho/para-directing activator, while the carboxylic acid at position 1 exerts a deactivating meta-directing influence. In the absence of protective groups, nitration of 4-methoxybenzoic acid may yield a mixture of nitro isomers at positions 3 and 5. Computational studies suggest that steric hindrance from the methoxy group favors nitration at position 5, but experimental validation remains limited.

Protective Group Strategies

To mitigate competing directing effects, protective groups are employed. For instance, acetylation of the hydroxyl group at position 2 converts it into an acetoxy group, which is meta-directing and moderates reactivity. This approach, as demonstrated in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, involves:

-

Acetylation of 2-hydroxy-4-methoxybenzoic acid to form 2-acetoxy-4-methoxybenzoic acid.

-

Nitration using fuming nitric acid in dichloromethane at -10°C to 5°C.

-

Hydrolytic deprotection under basic conditions to restore the hydroxyl group.

In a representative procedure, nitration of 3-alkoxy-4-acetoxybenzaldehyde yielded 85% of the desired nitro intermediate with 9% isomeric byproducts. Similar conditions could be adapted for the target compound, though positional adjustments necessitate careful optimization.

Stepwise Synthetic Pathways

Route 1: Sequential Functionalization

This pathway prioritizes early introduction of the nitro group:

-

Starting Material : Methyl 4-methoxybenzoate (to reduce carboxylate deactivation).

-

Nitration : React with nitric acid (1:3 molar ratio) in dichloroethane at 0°C. The methoxy group directs nitration to position 5, yielding methyl 4-methoxy-5-nitrobenzoate.

-

Hydroxylation : Introduce hydroxyl at position 2 via Ullmann coupling using copper(I) oxide and potassium hydroxide in DMF at 120°C.

-

Ester Hydrolysis : Treat with aqueous HCl to regenerate the carboxylic acid.

Challenges :

-

Ullmann coupling efficiency is highly substrate-dependent, with yields often below 50% for electron-deficient aromatics.

-

Competing nitration at position 3 may require chromatographic separation.

Route 2: Late-Stage Nitration

Here, nitration follows hydroxyl and methoxy group installation:

-

Starting Material : 2-Hydroxy-4-methoxybenzoic acid.

-

Protection : Acetylate the hydroxyl group using acetic anhydride/pyridine.

-

Nitration : Employ fuming nitric acid in chloroform at -20°C to favor position 5.

-

Deprotection : Hydrolyze with potassium hydroxide in methanol (45°C, 4 h).

Advantages :

-

Acetoxy protection minimizes oxidative side reactions during nitration.

-

Recrystallization in isopropanol/water reduces isomeric impurities to <1%.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from analogous nitration and deprotection steps:

| Step | Reagents/Conditions | Yield (%) | Isomer Ratio | Purification Method |

|---|---|---|---|---|

| Nitration | HNO₃ (fuming), CHCl₃, -20°C | 85 | 91:9 | Solvent extraction |

| Deprotection | KOH/MeOH, 45°C | 93 | 99:1 | Recrystallization (iPrOH/H₂O) |

| Oxidative Methylation | KMnO₄, NaOH, 55°C | 95 | 88:12 | Filtration, drying |

Key observations:

-

Low-temperature nitration (-20°C to 0°C) suppresses byproduct formation.

-

Potassium permanganate effectively oxidizes aldehydes to carboxylic acids but requires strict pH control.

Isomer Management and Purification

Chromatographic vs. Recrystallization Techniques

While column chromatography offers high resolution, industrial-scale synthesis favors recrystallization for cost efficiency. For example, recrystallizing 3-hydroxy-4-methoxy-2-nitrobenzoic acid from isopropanol/water (5:1) reduced isomer content from 9% to 0.5%. Similar protocols could be applied to the target compound.

Solvent Selection

Polar aprotic solvents (e.g., DMF, dioxane) enhance nitro group solubility but complicate isolation. Mixed-solvent systems (toluene/petroleum ether) improve crystal purity, as evidenced by a 12% yield increase in analogous intermediates.

Mechanistic Insights and Byproduct Formation

Nitration Byproducts

Isomeric nitro derivatives arise from incomplete regiocontrol. In the nitration of 3-alkoxy-4-acetoxybenzaldehyde, 8–20% of the nitro group erroneously incorporated at position 6. Computational modeling suggests this results from transient protonation of the acetoxy group, altering its electronic influence.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 2-hydroxy-4-methoxy-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

2-Hydroxy-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups contribute to its overall reactivity and ability to form hydrogen bonds with target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-Hydroxy-4-methoxy-5-nitrobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

*Inferred from analogs (e.g., C₈H₇NO₆ in ).

Key Observations

Substituent Effects on Reactivity: The nitro group at position 5 (in the target compound) enhances electrophilic substitution resistance compared to nitro at position 4 (e.g., 2-Hydroxy-4-nitrobenzoic acid) . Methoxy vs.

Thermal Stability :

- 2-Methyl-5-nitrobenzoic acid (mp 177–180°C) has a higher melting point than hydroxyl/methoxy analogs, likely due to reduced hydrogen bonding.

Applications: Industrial Use: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is explicitly noted for industrial applications, with handling precautions for skin/eye irritation .

Safety and Handling :

- Nitro-substituted benzoic acids often require careful handling due to irritancy (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid mandates physician consultation upon exposure) .

Activité Biologique

Overview

2-Hydroxy-4-methoxy-5-nitrobenzoic acid (HMBA) is an organic compound with the molecular formula C₈H₇N₁O₆. It is a derivative of benzoic acid characterized by the presence of hydroxyl, methoxy, and nitro functional groups. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities, including antimicrobial , anti-inflammatory , and antidiabetic properties.

Chemical Structure and Properties

The structural characteristics of HMBA contribute to its biological activity. The presence of the hydroxyl (-OH) group increases its polarity, enhancing solubility in biological systems. The methoxy (-OCH₃) group can influence its reactivity and interaction with biological targets, while the nitro (-NO₂) group is known for its ability to form reactive intermediates.

Antimicrobial Activity

Research indicates that HMBA exhibits promising antimicrobial properties. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

HMBA has demonstrated anti-inflammatory activity in several studies. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. This property positions HMBA as a candidate for developing treatments for inflammatory diseases.

Antidiabetic Effects

A significant body of research has focused on the antidiabetic effects of HMBA. A study involving streptozotocin-induced diabetic rats showed that administration of HMBA significantly reduced blood glucose levels and improved insulin sensitivity. The compound was found to restore membrane-bound Ca²⁺ ATPase activity, which is crucial for cellular function and glucose metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antidiabetic | Reduces blood glucose; improves insulin levels |

The biological effects of HMBA can be attributed to its interaction with specific molecular targets within cells:

- Antioxidant Activity : HMBA may act as an antioxidant, reducing oxidative stress by scavenging free radicals, which is particularly beneficial in diabetic conditions.

- Enzyme Modulation : The compound influences the activity of enzymes such as Ca²⁺ ATPase, which plays a role in maintaining cellular homeostasis and regulating glucose uptake.

- Cell Membrane Interaction : The structural components of HMBA allow it to interact with cell membranes, potentially altering permeability and influencing cellular signaling pathways.

Case Studies

- Diabetes Study : In a controlled experiment with diabetic rats, HMBA was administered at a dosage of 500 µg/kg for seven weeks. Results indicated a significant decrease in plasma glucose levels and an increase in insulin levels compared to untreated controls. This study highlights HMBA's potential as a therapeutic agent for managing diabetes .

- Inflammation Model : Another study explored the anti-inflammatory effects of HMBA using lipopolysaccharide (LPS)-induced inflammation in animal models. Treatment with HMBA resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its utility in inflammatory disease management .

Comparison with Similar Compounds

HMBA shares structural similarities with other benzoic acid derivatives but exhibits unique properties due to its specific functional groups.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-nitrobenzoic acid | Lacks methoxy group | Different reactivity |

| 4-Methoxy-2-nitrobenzoic acid | Different positioning of functional groups | Varies in pharmacological effects |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-methoxy-5-nitrobenzoic acid in laboratory settings?

- Methodology :

- Step 1 : Introduce the nitro group via nitration of a methoxy-substituted benzoic acid precursor under controlled acidic conditions. Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-nitration .

- Step 2 : Protect the hydroxyl group during synthesis using acetyl or benzyl groups to prevent unwanted side reactions. Deprotection is achieved via hydrolysis under mild alkaline conditions .

- Step 3 : Purify the final product using recrystallization or preparative HPLC, ensuring >95% purity. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing 2-Hydroxy-4-methoxy-5-nitrobenzoic acid?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy at C4, nitro at C5) and hydrogen bonding of the hydroxyl group .

- Mass Spectrometry : HRMS (EI or ESI) provides exact molecular weight and fragmentation patterns to verify structural integrity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and stability during storage .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of 2-Hydroxy-4-methoxy-5-nitrobenzoic acid against specific molecular targets?

- Experimental Design :

- Target Selection : Prioritize targets based on structural analogs. For example, nitro-substituted benzoic acids have shown activity against 5-HT receptors, β-lactamases, and fungal enzymes .

- In Vitro Assays :

- Enzyme Inhibition : Use purified enzymes (e.g., β-lactamase) with spectrophotometric monitoring of substrate conversion rates. IC values quantify potency .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial/fungal cultures. Include positive controls (e.g., known inhibitors) .

- Mechanistic Studies : Employ molecular docking to predict binding interactions with target proteins (e.g., GPCRs) and validate via mutagenesis .

Q. How to address discrepancies in biological activity data across studies involving nitro-substituted benzoic acid derivatives?

- Analysis Framework :

- Structural Variability : Compare substituent positions (e.g., nitro at C5 vs. C3) and their electronic effects on bioactivity. For example, electron-withdrawing groups at C5 enhance receptor binding in some analogs .

- Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent) to minimize variability. Replicate conflicting studies under identical conditions .

- Data Normalization : Use relative activity ratios (e.g., vs. a common reference compound) to account for inter-lab variability .

Q. What are the stability considerations for 2-Hydroxy-4-methoxy-5-nitrobenzoic acid during long-term storage?

- Storage Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.